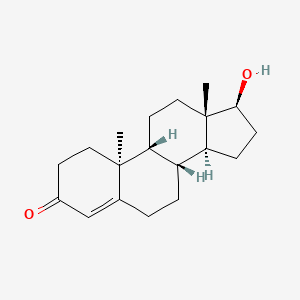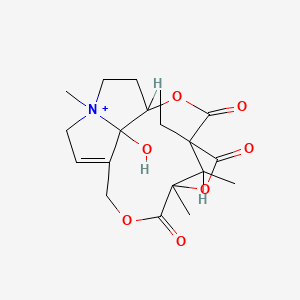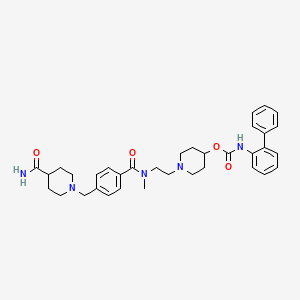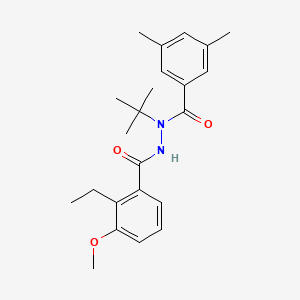
Rimexolona
Descripción general
Descripción
La rimexolona es un esteroide glucocorticoide que se utiliza principalmente para tratar la inflamación en el ojo. Se comercializa como una suspensión de gotas para los ojos al 1% con el nombre comercial Vexol . La this compound es conocida por sus propiedades antiinflamatorias y se utiliza en el tratamiento de la inflamación postoperatoria después de la cirugía ocular, la uveítis anterior, la conjuntivitis y la queratitis .
Aplicaciones Científicas De Investigación
La rimexolona tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar el comportamiento de los esteroides glucocorticoides en diversas condiciones . En biología y medicina, la this compound se estudia ampliamente por sus propiedades antiinflamatorias y su posible uso en el tratamiento de diversas afecciones inflamatorias . También se utiliza en el desarrollo de nuevas formulaciones oftálmicas y sistemas de administración de fármacos . Además, la this compound se utiliza en la industria farmacéutica para la producción de medicamentos antiinflamatorios .
Mecanismo De Acción
La rimexolona ejerce sus efectos actuando como agonista del receptor de glucocorticoides . Las acciones antiinflamatorias de la this compound implican la inhibición de la fosfolipasa A2 y la posterior reducción de la biosíntesis de prostaglandinas y leucotrienos . Al unirse al receptor de glucocorticoides, la this compound conduce a cambios en la transcripción genética que implican la producción de proteínas antiinflamatorias y la supresión de citoquinas proinflamatorias .
Análisis Bioquímico
Biochemical Properties
Rimexolone is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids like Rimexolone are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .
Cellular Effects
Rimexolone, as a glucocorticoid corticosteroid, suppresses the inflammatory response to a variety of inciting agents of a mechanical, chemical, or immunological nature . It inhibits edema, cellular infiltration, capillary dilatation, fibroblastic proliferation, deposition of collagen, and scar formation associated with inflammation .
Molecular Mechanism
Rimexolone exerts its effects at the molecular level by binding to the glucocorticoid receptor . This binding ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins .
Temporal Effects in Laboratory Settings
Rimexolone remains localized at the injection site for a prolonged period after intra-articular injection . Following intravenous administration of radiolabeled Rimexolone in rats, more than 80% of the dose was excreted in the feces as Rimexolone and metabolites .
Dosage Effects in Animal Models
In a rabbit model of dry eye, Rimexolone was found to be prophylactically and therapeutically effective . Rimexolone was optimally effective at 0.1%, w/v and, at this concentration, was superior in efficacy to 0.2% loteprednol etabonate .
Metabolic Pathways
Rimexolone undergoes extensive metabolism . Following intravenous administration of radiolabeled Rimexolone in rats, more than 80% of the dose was excreted in the feces as Rimexolone and metabolites .
Transport and Distribution
Rimexolone is systemically absorbed . It has high corticosteroid receptor affinity and remains localized at the injection site for a prolonged period after intra-articular injection .
Subcellular Localization
The subcellular localization of Rimexolone is not explicitly mentioned in the available literature. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can exert its effects on gene transcription .
Métodos De Preparación
La rimexolona se sintetiza mediante un proceso de varios pasos que comienza con la prednisolona. Las condiciones de reacción suelen implicar el uso de disolventes y reactivos orgánicos como el cloroformo y el metanol . Los métodos de producción industrial siguen rutas sintéticas similares pero se optimizan para la producción a gran escala a fin de garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
La rimexolona se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede dar lugar a la formación de productos desoxigenados .
Comparación Con Compuestos Similares
La rimexolona es similar a otros esteroides glucocorticoides como la prednisolona y la dexametasona . La this compound tiene características estructurales únicas, incluida la presencia de grupos metilo en posiciones específicas y un grupo propionilo, que contribuyen a su perfil farmacológico distintivo . En comparación con la prednisolona, la this compound tiene una mayor potencia y un perfil de seguridad más favorable, lo que la convierte en una opción preferida para ciertas aplicaciones oftálmicas . Otros compuestos similares incluyen la fluorometolona y la triamcinolona, que también se utilizan por sus propiedades antiinflamatorias .
Propiedades
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRZHGPGKRAFB-OOKHYKNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rimexolone is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. By binding to the glucocorticoid receptor, this drug ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins. | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
49697-38-3 | |
| Record name | Rimexolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49697-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimexolone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMEXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















